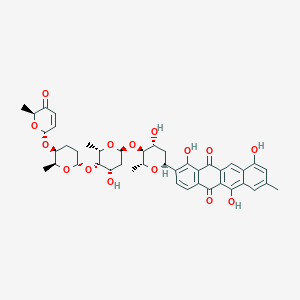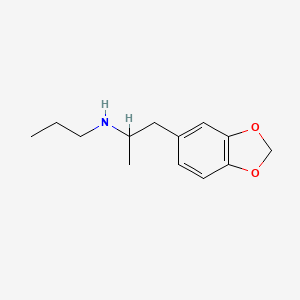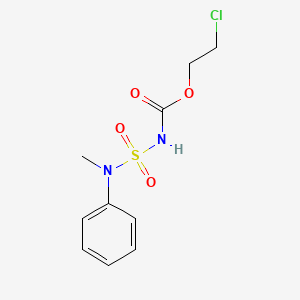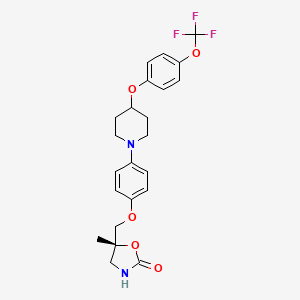
Delamanid metabolite M4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delamanid metabolite M4 is a derivative of Delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized in the body to form several metabolites, including M4. This metabolite plays a crucial role in the pharmacokinetics and pharmacodynamics of Delamanid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Delamanid and its metabolites involves complex chemical reactions. Delamanid is primarily metabolized by albumin into its metabolites. The specific synthetic routes and reaction conditions for Delamanid metabolite M4 are not extensively detailed in the literature. the general process involves the metabolic conversion of Delamanid in the presence of albumin .
Industrial Production Methods: Industrial production of Delamanid and its metabolites, including M4, involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The exact industrial production methods for this compound are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions: Delamanid metabolite M4 undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its metabolic activation and subsequent pharmacological effects.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include albumin and other biological catalysts. The metabolic conversion primarily occurs in the liver, where enzymes facilitate the oxidation and reduction reactions.
Major Products Formed: The major products formed from the reactions involving this compound include other oxidative metabolites. These products contribute to the overall pharmacological activity of Delamanid in treating tuberculosis .
Applications De Recherche Scientifique
Delamanid metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is researched for its role in the treatment of multidrug-resistant tuberculosis. The metabolite’s pharmacokinetics and pharmacodynamics are crucial for understanding the drug’s efficacy and safety. In the industry, this compound is used in the development of new antitubercular agents and other pharmaceutical compounds .
Comparaison Avec Des Composés Similaires
Delamanid metabolite M4 is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological effects. Similar compounds include other nitroimidazole derivatives such as Pretomanid and Metronidazole. These compounds also exhibit antitubercular activity but differ in their metabolic pathways and mechanisms of action. This compound’s unique metabolic conversion by albumin and its specific inhibition of mycolic acid synthesis distinguish it from these other compounds .
Conclusion
This compound is a significant compound in the treatment of multidrug-resistant tuberculosis Its unique chemical properties, metabolic pathways, and pharmacological effects make it a valuable subject of scientific research
Propriétés
| 1202874-97-2 | |
Formule moléculaire |
C23H25F3N2O5 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H25F3N2O5/c1-22(14-27-21(29)33-22)15-30-17-4-2-16(3-5-17)28-12-10-19(11-13-28)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H,27,29)/t22-/m1/s1 |
Clé InChI |
YWUUOWBFZQTMER-JOCHJYFZSA-N |
SMILES isomérique |
C[C@@]1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
SMILES canonique |
CC1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



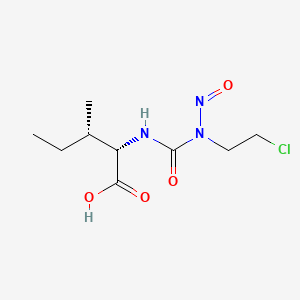
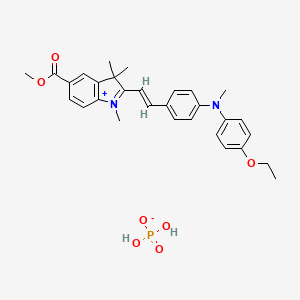
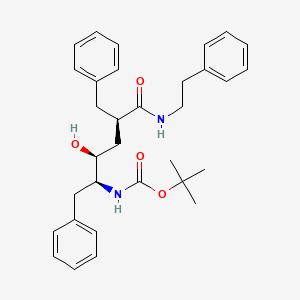
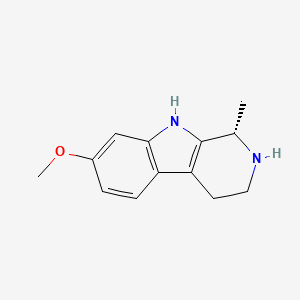
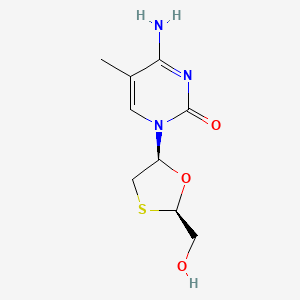

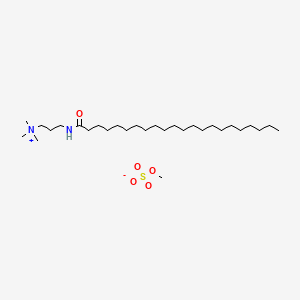
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
